molecular formula C13H25ClN2O2 B15060204 Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B15060204
M. Wt: 276.80 g/mol
InChI Key: UAZORTFLIBGQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl 2-pyrrolidin-3-ylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10;/h10-11,14H,4-9H2,1-3H3;1H

InChI Key

UAZORTFLIBGQPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNC2.Cl

Origin of Product

United States

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